molecular formula C19H15NO5S B2473757 4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid CAS No. 1347755-15-0

4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid

Cat. No.: B2473757
CAS No.: 1347755-15-0
M. Wt: 369.39
InChI Key: HXUCMTONVTXJSL-YBEGLDIGSA-N
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Description

4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and a benzoic acid moiety

Properties

IUPAC Name

4-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-25-15-8-4-12(5-9-15)10-16-17(21)20(19(24)26-16)11-13-2-6-14(7-3-13)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUCMTONVTXJSL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate. This intermediate is then reacted with 4-carboxybenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, converting them to hydroxyl groups.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated thiazolidine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key signaling molecules, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid
  • 4-{[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid

Uniqueness

The unique combination of the methoxyphenyl group and the thiazolidine ring in 4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in medicinal chemistry and materials science.

Biological Activity

4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid is a synthetic compound that belongs to the thiazolidine family, characterized by its unique structure which includes a thiazolidinone ring and a methoxyphenyl substitution. This compound has garnered attention due to its diverse biological activities, which are critical in medicinal chemistry.

  • Molecular Formula: C19H15NO5S
  • Molecular Weight: 369.39 g/mol
  • Structural Features: The compound features a benzoic acid moiety linked to a thiazolidin-3-yl group, which is further substituted with a methoxyphenyl group. This unique arrangement enhances its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidiabetic Activity : Thiazolidine derivatives are known for their insulin-sensitizing properties. The presence of the methoxyphenyl group may enhance this activity by improving binding affinity to peroxisome proliferator-activated receptors (PPARs) .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
  • Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections respectively .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : The compound's thiazolidinone core allows it to bind effectively to PPARs, influencing glucose metabolism and lipid profiles .
  • Enzyme Interaction : The structural features facilitate interactions with enzymes involved in metabolic pathways, potentially modulating their activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2,4-Dioxo-1,3-thiazolidineBasic thiazolidine structureAntidiabetic, antioxidant
ThiazolidinedioneContains a similar thiazolidine coreInsulin sensitizer
Benzothiazole derivativesSimilar heterocyclic structureAntimicrobial activity

The unique substitution patterns in this compound enhance its biological activity compared to simpler derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of derivatives related to this compound:

  • Antidiabetic Effects : A study demonstrated that thiazolidine derivatives improved insulin sensitivity in diabetic models through PPAR activation .
  • Antimicrobial Screening : Research on similar compounds revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
  • Enzyme Inhibition : Compounds bearing similar structural motifs were evaluated for their ability to inhibit acetylcholinesterase and urease. The results showed significant inhibition rates, suggesting therapeutic potential for neurodegenerative diseases and urinary tract infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for improving the yield of 4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between 2,4-thiazolidinedione and substituted aldehydes. For example, refluxing 2,4-thiazolidinedione with 4-methoxybenzaldehyde in ethanol using piperidine as a catalyst for 24 hours yields the arylidene intermediate. Subsequent alkylation with bromomethyl benzoic acid derivatives (e.g., bromomethylbenzoic acid) in acetone with potassium carbonate as a base improves yields up to 74% . Key factors include reaction time (24–26 hours), solvent choice (ethanol or acetone), and purification via recrystallization from methanol. Lower yields (24–34%) in some cases may arise from incomplete alkylation or side reactions, necessitating optimized stoichiometry or alternative catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) for greener synthesis .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming the Z-configuration of the arylidene group and benzoic acid substitution. Melting point analysis (e.g., 243–246°C for derivatives) and elemental analysis (C, H, N content) validate purity . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further corroborate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, as demonstrated in studies reporting C–H···O interactions and dihedral angles .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in the biological activity of structurally similar thiazolidinedione derivatives?

  • Methodological Answer : Molecular docking and density functional theory (DFT) calculations identify key binding interactions. For instance, docking studies with phospholipase A2 (PLA2) or cyclooxygenase-2 (COX-2) can reveal how substituents like the 4-methoxy group influence hydrogen bonding and hydrophobic interactions. Conflicting bioactivity data (e.g., anti-inflammatory vs. poor enzyme inhibition) may arise from assay-specific conditions (e.g., pH, solubility). Computational ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling can prioritize derivatives with balanced solubility (LogP ~2.5) and low toxicity .

Q. What strategies are effective in designing derivatives with enhanced dual inhibitory activity (e.g., COX-2/5-LOX)?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of electron-donating groups (e.g., 4-methoxy) on the arylidene ring for dual inhibition. Introducing hydrophobic substituents (e.g., benzyloxy groups) at the 3-position of the benzoic acid moiety enhances membrane permeability. For example, derivatives with 4-benzyloxy-3-methoxyphenyl groups show improved IC₅₀ values (1.2–3.8 µM) against both targets compared to unsubstituted analogs. Rational design should balance steric effects to avoid disrupting active-site binding .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Replacing traditional solvents (ethanol, acetone) with bio-based alternatives (e.g., cyclopentyl methyl ether) reduces environmental impact. DIPEAc, a reusable ionic liquid catalyst, achieves moderate yields (65–73%) in Knoevenagel condensations at room temperature, minimizing energy consumption. Microwave-assisted synthesis (50–80°C, 30 minutes) further shortens reaction times and improves atom economy .

Q. What experimental approaches address contradictory data in cytotoxicity studies of thiazolidinedione derivatives?

  • Methodological Answer : Contradictions in cytotoxicity (e.g., selective vs. non-selective activity) often stem from cell line variability (e.g., MCF-7 vs. HeLa cells). Standardized assays (MTT or SRB) with controlled seeding densities and exposure times (48–72 hours) improve reproducibility. Flow cytometry can differentiate apoptosis from necrosis, while proteomic profiling (e.g., caspase-3 activation) validates mechanistic hypotheses. Synergistic studies with clinical agents (e.g., doxorubicin) may clarify context-dependent efficacy .

Data Analysis and Structural Insights

Q. How does single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemistry of the Z-isomer?

  • Methodological Answer : SC-XRD confirms the Z-configuration by measuring the dihedral angle between the thiazolidinedione core and the 4-methoxyphenyl group (e.g., 12.5° in analogous compounds). Discrepancies between calculated and observed torsion angles (e.g., C5–C6–C7–O2) may indicate crystal packing effects or intramolecular hydrogen bonds. Refinement parameters (R-factor <0.05) and thermal ellipsoid analysis ensure accuracy .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice of this compound?

  • Methodological Answer : C–H···O hydrogen bonds (2.5–2.8 Å) between the thiazolidinedione carbonyl and adjacent benzoic acid groups stabilize the lattice. π-π stacking (3.6–4.0 Å) between aryl rings and van der Waals interactions contribute to melting point variations (160–280°C). Hirshfeld surface analysis quantifies these interactions, showing O···H (25–30%) and C···H (15–20%) contacts as dominant .

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